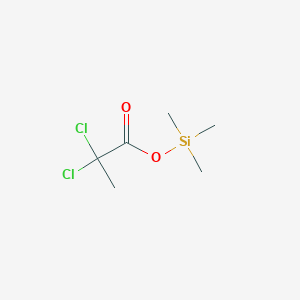
Trimethylsilyl 2,2-dichloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2,2-dichloropropanoate is an organosilicon compound with the molecular formula C6H12Cl2O2Si It is characterized by the presence of a trimethylsilyl group attached to a 2,2-dichloropropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of trimethylsilyl 2,2-dichloropropanoate typically involves the reaction of 2,2-dichloropropanoic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate trimethylsilyl ester, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2,2-dichloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2,2-dichloropropanoate moiety can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,2-dichloropropanoic acid.
Reduction: The compound can be reduced to form 2,2-dichloropropanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide.
Hydrolysis: Acidic or basic aqueous solutions are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include substituted 2,2-dichloropropanoates.
Hydrolysis: The major product is 2,2-dichloropropanoic acid.
Reduction: The major product is 2,2-dichloropropanol.
Applications De Recherche Scientifique
Trimethylsilyl 2,2-dichloropropanoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the 2,2-dichloropropanoate moiety into organic molecules.
Protecting Group: The trimethylsilyl group serves as a protecting group for alcohols and carboxylic acids during multi-step synthesis.
Biological Studies: It is used in the synthesis of biologically active compounds and as a precursor for pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trimethylsilyl 2,2-dichloropropanoate involves the reactivity of the trimethylsilyl group and the 2,2-dichloropropanoate moiety. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites in a molecule. The 2,2-dichloropropanoate moiety can undergo various chemical transformations, making the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Trimethylsilyl Cyanide: Used in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl Acetate: Used as a reagent in organic synthesis.
Uniqueness
Trimethylsilyl 2,2-dichloropropanoate is unique due to the presence of both the trimethylsilyl group and the 2,2-dichloropropanoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
72406-98-5 |
|---|---|
Formule moléculaire |
C6H12Cl2O2Si |
Poids moléculaire |
215.15 g/mol |
Nom IUPAC |
trimethylsilyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3 |
Clé InChI |
LHZLIDMTOFTZLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O[Si](C)(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


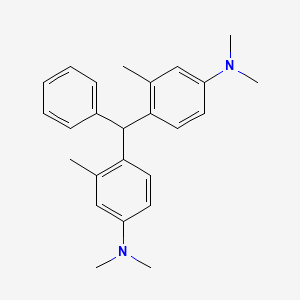
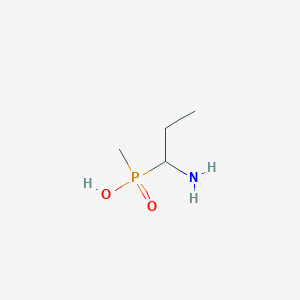
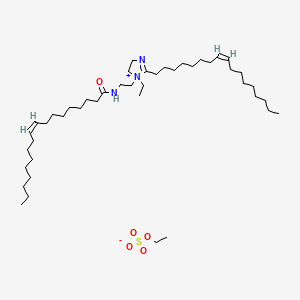
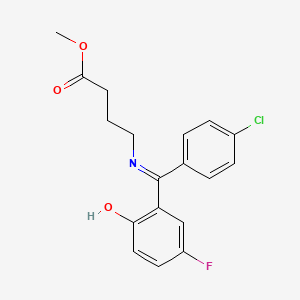
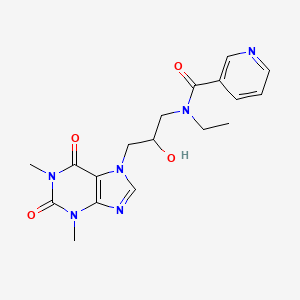
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
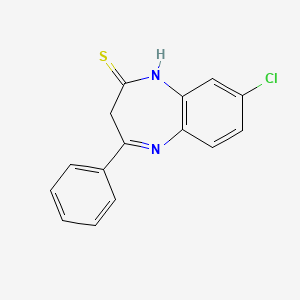
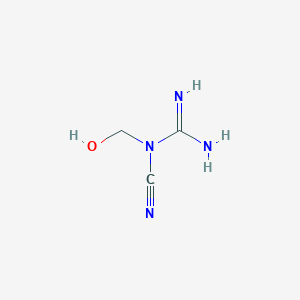
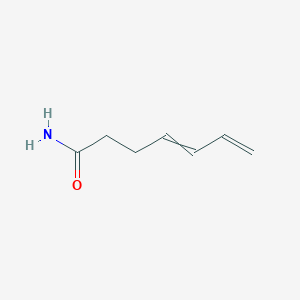
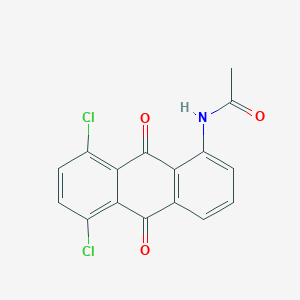
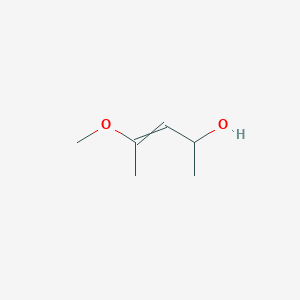
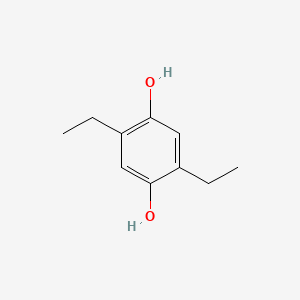
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
